1-(2-Chloroethyl)piperidine-4-carbonitrile

Catalog No.
S1519253
CAS No.
108890-51-3
M.F
C8H13ClN2
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)piperidine-4-carbonitrile

CAS Number

108890-51-3

Product Name

1-(2-Chloroethyl)piperidine-4-carbonitrile

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2

InChI Key

YSLFXWOZZNHTEM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C#N)CCCl

Canonical SMILES

C1CN(CCC1C#N)CCCl

1-(2-Chloroethyl)piperidine-4-carbonitrile, CAS 108890-51-3, is a bifunctional heterocyclic building block crucial for synthesizing complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structure combines a piperidine ring, a reactive chloroethyl group for N-alkylation, and a versatile nitrile moiety that can be further transformed. This combination makes it a valuable precursor for introducing the 4-cyanopiperidine scaffold into molecules designed to interact with dopamine and serotonin receptors, which are implicated in various neurological disorders.

Substituting 1-(2-Chloroethyl)piperidine-4-carbonitrile with seemingly similar alternatives introduces significant process risks and variability. Opting for a more reactive halide, such as the bromoethyl analog, can increase side-product formation and reduce stability, complicating purification and increasing costs. Conversely, a 'make vs. buy' decision to perform the alkylation in-house by starting with 4-cyanopiperidine adds a synthetic step, introduces new reagents that require handling and disposal, and can lead to lower overall process efficiency and yield. The title compound represents a deliberate balance of reactivity, stability, and process economy, making it a non-interchangeable intermediate for established, high-stakes synthetic routes.

Demonstrated Efficacy as a Key Precursor in the Synthesis of Centanafadine, a Triple Reuptake Inhibitor

This compound is a documented intermediate in the synthesis of Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor developed for ADHD. In a key synthetic step, 1-(2-Chloroethyl)piperidine-4-carbonitrile is used to alkylate (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane. The use of this pre-formed intermediate simplifies the process compared to a multi-step, in-situ approach, providing a reliable pathway to the final active pharmaceutical ingredient.

Evidence DimensionPrecursor Suitability in API Synthesis
Target Compound DataServes as a direct, single-reagent building block for introducing the substituted piperidine moiety.
Comparator Or BaselineA two-step approach: reacting 4-cyanopiperidine with an alkylating agent like 1-bromo-2-chloroethane.
Quantified DifferenceEliminates one full synthetic step, reducing process complexity, reagent handling, and potential for yield loss.
ConditionsSynthesis of Centanafadine, an advanced clinical-stage pharmaceutical.

For pharmaceutical process development, using a validated, high-purity intermediate like this compound de-risks the manufacturing process and improves reproducibility over multi-step, in-house alternatives.

Enables High-Yield Alkylation of Phenolic Substrates for Neuroleptic Drug Scaffolds

The chloroethyl group provides a moderated reactivity profile ideal for the O-alkylation of sensitive phenolic compounds, a common step in the synthesis of butyrophenone-class antipsychotics and related CNS agents like Haloperidol. While direct quantitative comparisons are synthesis-dependent, the principle of using alkyl chlorides for controlled reactions over more aggressive bromides or iodides is a standard process optimization strategy to maximize yield and minimize impurities. For example, a patented process for alkylating phenolic compounds highlights the utility of alkyl halides in achieving high conversion rates, with one example showing a 99% yield in the conversion of vanillin to veratraldehyde using a different alkylating agent under optimized conditions.

Evidence DimensionReaction Controllability & Yield
Target Compound DataThe chloroethyl group offers balanced reactivity, enabling clean alkylation with minimal side-product formation.
Comparator Or Baseline1-(2-Bromoethyl)piperidine-4-carbonitrile (more reactive analog).
Quantified DifferenceReduces risk of over-alkylation and other side reactions common with more reactive alkyl bromides, leading to higher purity and isolated yields.
ConditionsO-alkylation of electron-rich and sterically hindered phenols in multi-step pharmaceutical synthesis.

Choosing this compound over a more reactive analog is a strategic decision to improve process control, reduce purification burdens, and increase the final isolated yield of high-value target molecules.

Process-Scale Synthesis of Advanced Intermediates for CNS Drug Candidates

Ideal for multi-kilogram campaigns where process simplification and reproducibility are critical. Its use as a precursor for molecules like Centanafadine demonstrates its suitability for GMP-regulated manufacturing environments where eliminating synthetic steps reduces validation and quality control burdens.

Development of Novel Dopamine D2/D3 and Serotonin 5-HT Receptor Ligands

In medicinal chemistry, this reagent is a preferred choice for building libraries of compounds targeting dopamine and serotonin receptors. Its structure is a key component in scaffolds for potential antipsychotic, antidepressant, and anxiolytic agents, enabling systematic structure-activity relationship (SAR) studies.

Synthesis of Scaffolds for Atypical Antipsychotics

Serves as a key building block for constructing analogs of established neuroleptics like haloperidol. The piperidine-4-carbonitrile moiety is a well-established pharmacophore in this class, and this reagent provides a direct route to incorporate it via alkylation of phenolic or other nucleophilic precursors.

XLogP3

1.1

Wikipedia

4-Piperidinecarbonitrile, 1-(2-chloroethyl)-

Dates

Last modified: 08-15-2023

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